molecular formula C15H13ClN6O4S B2976476 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide CAS No. 897623-85-7

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B2976476
CAS No.: 897623-85-7
M. Wt: 408.82
InChI Key: AUBZIGNOVFTKHC-UHFFFAOYSA-N
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Description

This compound features a 1-(4-chlorophenyl)-tetrazole core linked via a methyl group to a 2-methyl-5-nitrobenzenesulfonamide moiety.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O4S/c1-10-2-5-13(22(23)24)8-14(10)27(25,26)17-9-15-18-19-20-21(15)12-6-3-11(16)4-7-12/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBZIGNOVFTKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole intermediate is then coupled with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This binding can lead to changes in cellular pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Substituent Variations on the Tetrazole Core

  • Cyclohexylacetamide derivative () :
    • Structure: Replaces the sulfonamide with a cyclohexylacetamide group.
    • Impact: Reduced polarity compared to the sulfonamide, likely lowering solubility but increasing lipophilicity, which may enhance membrane permeability .
  • Sulfoximine derivatives (): Example: Compound 5h (N-((1-Adamantyl-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)S-EthylS-Phenyl Sulfoximine).

Functional Group Modifications

  • Thioacetamide derivative (): Structure: 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide. Impact: The thioacetamide group (vs. sulfonamide) reduces hydrogen-bond donor capacity, which might diminish interactions with polar biological targets .
  • Indole-ethanamine derivative (): Structure: N-[(4-Chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl]-2-methyl-1H-indole-3-ethanamine.

Pharmacologically Relevant Analogs ()

  • Losartan and Valsartan :
    • Structure: Tetrazole-linked biphenyl derivatives with carboxylic acid or tetrazole groups.
    • Impact: These angiotensin II receptor antagonists highlight the importance of tetrazole in drug design. The target compound’s nitro-sulfonamide group may offer unique pharmacokinetic profiles compared to the carboxylic acid in losartan .

Tetrazole Formation

  • Ugi-Azide Reaction () :
    • Used to synthesize 1,5-disubstituted tetrazoles. For example, compound 10a (N-((1-(tert-butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)prop-2-yn-1-amine) is synthesized via this method in 66–96% yields .
    • Comparison: The target compound may require post-synthetic sulfonylation, whereas Ugi-Azide products often incorporate amines or amides directly.

Sulfonylation and Nitration

  • Nitration in HNO3 (): Example: Synthesis of N-(1-((1H-tetrazol-5-yl)methyl)-1H-tetrazole-5 (4H)-alkylene)nitramine using 100% HNO3. Relevance: The nitro group in the target compound could be introduced via similar nitration conditions, though yields (e.g., 65% in ) may vary based on substrate sensitivity .

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Solubility Trends Reference
Target Compound Not reported Nitro-sulfonamide, tetrazole High polarity (aqueous)
N-((1-Adamantyl)-tetrazolyl) Sulfoximine (5h) 132–134 Sulfoximine, adamantyl Moderate (organic solvents)
Cyclohexylacetamide derivative Not reported Cyclohexylacetamide Low (lipophilic)
Thioacetamide derivative Not reported Thioacetamide Moderate (DMSO)

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H12ClN5O2S
  • Molecular Weight : 305.77 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with some compounds acting as effective acetylcholinesterase inhibitors .

Antitumor Activity

Research has demonstrated that tetrazole derivatives possess antitumor properties. The mechanism often involves the inhibition of specific kinases associated with tumor growth, such as BRAF(V600E) and EGFR, which are critical in various cancers . The presence of the tetrazole moiety is believed to enhance the compound's interaction with these targets.

Inhibition of Enzymatic Activity

The compound has shown potential in inhibiting enzymes related to various biological pathways. For example, it may inhibit urease activity, which is crucial for the survival of certain pathogens in the host environment . This inhibition can lead to therapeutic applications in treating infections caused by urease-producing bacteria.

Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated several sulfonamide derivatives for their antimicrobial efficacy. The results indicated that compounds with a similar structure to this compound exhibited varying degrees of antibacterial activity, particularly against Bacillus subtilis and Escherichia coli .

CompoundActivity Against Bacillus subtilisActivity Against Escherichia coli
Compound AModerateWeak
Compound BStrongModerate
N-(4-Chlorophenyl) DerivativeStrongModerate

Study 2: Antitumor Mechanisms

Another study focused on the antitumor mechanisms of tetrazole-containing compounds. It was found that these compounds could effectively inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways . The study highlighted the importance of structural modifications in enhancing biological activity.

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